molecular formula C5H3BrN4 B13921275 4-Bromotriazolo[1,5-C]pyrimidine

4-Bromotriazolo[1,5-C]pyrimidine

Cat. No.: B13921275
M. Wt: 199.01 g/mol
InChI Key: XCHSPELLMJSHPI-UHFFFAOYSA-N
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Description

4-Bromotriazolo[1,5-C]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the fusion of a triazole ring with a pyrimidine ring, with a bromine atom attached to the fourth position of the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromotriazolo[1,5-C]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-1H-1,2,3-triazole with a suitable pyrimidine derivative. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromotriazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Major Products Formed: The major products formed from these reactions include various substituted triazolopyrimidines, which can have different functional groups attached to the triazole or pyrimidine rings.

Scientific Research Applications

4-Bromotriazolo[1,5-C]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromotriazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of key substrates involved in cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to interact with different enzymes and receptors makes it a versatile tool in drug discovery.

Comparison with Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 3,6-Dinitropyrazolo[1,5-a]pyrimidine

Comparison: 4-Bromotriazolo[1,5-C]pyrimidine is unique due to the presence of the bromine atom, which can be easily substituted to create a variety of derivatives. This makes it a valuable intermediate in synthetic chemistry. Compared to other similar compounds, it offers a distinct reactivity profile and potential for diverse applications in medicinal and material science .

Properties

Molecular Formula

C5H3BrN4

Molecular Weight

199.01 g/mol

IUPAC Name

4-bromotriazolo[1,5-c]pyrimidine

InChI

InChI=1S/C5H3BrN4/c6-4-1-7-3-10-5(4)2-8-9-10/h1-3H

InChI Key

XCHSPELLMJSHPI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=CN2N=N1)Br

Origin of Product

United States

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